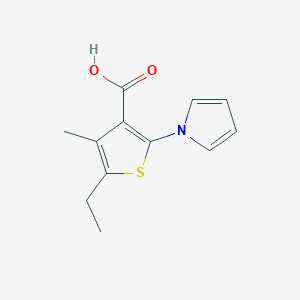

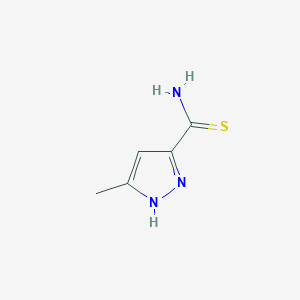

5-ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

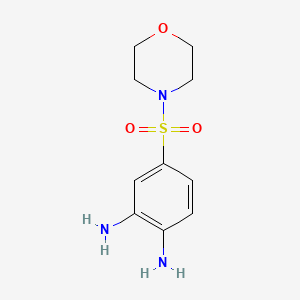

The compound is a complex organic molecule that includes a thiophene ring (a five-membered ring with four carbon atoms and a sulfur atom), a pyrrole ring (a five-membered ring with four carbon atoms and a nitrogen atom), and a carboxylic acid group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions or through the use of catalysts .Molecular Structure Analysis

The molecular structure of similar compounds typically involves a planar arrangement of the rings, with the various side groups extending out from this plane .Wissenschaftliche Forschungsanwendungen

Thiophene Derivatives in Carcinogenicity Studies

Thiophene analogs of known carcinogens such as benzidine and 4-aminobiphenyl have been synthesized and evaluated for potential carcinogenicity. These studies are crucial for understanding the structural and functional relationships between chemical compounds and their carcinogenic potential. For instance, thiophene derivatives have been examined in vitro for their activity profiles, contributing to our knowledge of chemical behavior and potential risks associated with exposure to certain compounds (Ashby et al., 1978).

Role in Anticancer Agent Development

The Knoevenagel condensation, a chemical reaction involving thiophene derivatives, has been pivotal in synthesizing various biologically active molecules, including potential anticancer agents. This reaction has facilitated the development of compounds with remarkable anticancer activity by targeting different cancer-related proteins and DNA. Such studies underscore the utility of thiophene derivatives in drug discovery and development, highlighting their significance in creating new therapeutic agents (Tokala et al., 2022).

Bioactive Compounds in Plant-Based Research

Research on natural carboxylic acids, including those derived from thiophene, has shown these compounds possess significant biological activity. Studies comparing the structural differences of selected carboxylic acids have found correlations between structure and bioactivity, such as antioxidant, antimicrobial, and cytotoxic activity. This highlights the potential of thiophene derivatives in various applications, from enhancing food preservation to developing new antimicrobial agents (Godlewska-Żyłkiewicz et al., 2020).

Furan and Thiophene in Heterocyclic Chemistry

Furan and thiophene rings are crucial in medicinal chemistry, forming the backbone of many bioactive molecules. Heterocyclic compounds containing these rings have been developed for various therapeutic purposes, including antiviral, antitumor, and antimicrobial applications. The unique properties of these heterocycles make them valuable for synthesizing nucleobases, nucleosides, and their analogs with enhanced biological activities (Ostrowski, 2022).

Wirkmechanismus

Target of Action

The primary target of the compound 5-ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid is the DNA-binding activity of GATA3 and other members of the GATA family . GATA3 is a transcription factor that plays a crucial role in cell differentiation and development.

Mode of Action

This compound acts by inhibiting the interaction between GATA3 and SOX4 . This inhibition disrupts the normal function of these transcription factors, leading to changes in gene expression and cellular activity.

Biochemical Pathways

The inhibition of GATA3 by this compound affects various biochemical pathways. Specifically, it suppresses Th2 cell differentiation, without impairing Th1 cell differentiation, and inhibits the expression and production of Th2 cytokines . These cytokines are involved in immune responses, and their regulation can influence the body’s reaction to various conditions.

Result of Action

The result of the action of this compound is the significant suppression of Th2 cell differentiation and the inhibition of Th2 cytokine production . This can lead to changes in immune responses, potentially affecting the progression of diseases where these cells and cytokines play a role.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-ethyl-4-methyl-2-pyrrol-1-ylthiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c1-3-9-8(2)10(12(14)15)11(16-9)13-6-4-5-7-13/h4-7H,3H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWNUDRJPUWSOBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=C(S1)N2C=CC=C2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-8-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3,4-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2717533.png)

![2-[6-(Difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2717548.png)

![4-[benzyl(propan-2-yl)sulfamoyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide](/img/structure/B2717549.png)

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride](/img/structure/B2717553.png)

![2-(2,3-Dihydro-1-benzofuran-5-ylmethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2717556.png)